Technical Monograph: (5-Fluoro-6-methylpyridin-2-yl)methanol
Technical Monograph: (5-Fluoro-6-methylpyridin-2-yl)methanol
This technical guide provides an in-depth analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol , a critical heterocyclic building block used in modern medicinal chemistry.
Optimized Scaffolds for Next-Generation Small Molecule Therapeutics
Executive Summary
(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS: 1283717-69-0) is a functionalized pyridine intermediate employed in the synthesis of pharmaceutical agents, particularly in oncology (PARP inhibitors) and neurology (nAChR modulators). Its structural value lies in the 5-fluoro, 6-methyl substitution pattern :
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Metabolic Stability: The fluorine atom at C5 blocks a primary site of oxidative metabolism (cytochrome P450 oxidation), extending the half-life of the parent drug.
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Electronic Modulation: Fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding and altering solubility profiles compared to non-fluorinated analogs.
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Conformational Control: The C6-methyl group introduces steric bulk adjacent to the nitrogen, influencing the rotational freedom of the scaffold and enhancing selectivity for target binding pockets.
Chemical Identity & Physicochemical Properties
| Parameter | Technical Specification |
| IUPAC Name | (5-Fluoro-6-methylpyridin-2-yl)methanol |
| CAS Number | 1283717-69-0 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | CC1=NC(=CC=C1F)CO |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Pyridine N) – Lowered due to F-inductive effect |
| LogP (Calc) | ~1.02 |
Synthesis & Manufacturing Protocols
The synthesis of this intermediate requires precise regiochemical control to install the fluorine and methyl substituents correctly. Two primary industrial routes are validated for this scaffold.
Route A: Reduction of Methyl 5-Fluoro-6-methylpicolinate (Preferred)
This route is preferred for scale-up due to mild conditions and high functional group tolerance.
Mechanism of Action: Nucleophilic attack of the hydride anion on the ester carbonyl carbon, followed by elimination of the methoxide leaving group and a second hydride attack to yield the alcohol.
Figure 1: Step-wise reduction pathway from the picolinate ester to the target alcohol.
Experimental Protocol (Bench Scale):
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Preparation: Charge a flame-dried round-bottom flask with Methyl 5-fluoro-6-methylpicolinate (1.0 eq) and anhydrous Methanol (10 mL/g).
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Addition: Cool the solution to 0°C under N₂ atmosphere. Portion-wise add Sodium Borohydride (NaBH₄) (2.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester.
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Quench: Cool back to 0°C and quench carefully with Saturated NH₄Cl solution or 1N HCl (adjust to pH ~7).
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Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x). Combine organics, dry over Na₂SO₄, and concentrate.
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Purification: If necessary, purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Route B: Lithiation-Formylation of 2-Bromo-5-fluoro-6-methylpyridine
Used when the ester precursor is unavailable.
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Lithiation: Treat 2-Bromo-5-fluoro-6-methylpyridine with n-Butyllithium in dry THF at -78°C to generate the 2-lithio species via Halogen-Lithium exchange.
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Formylation: Quench the lithio species with DMF (N,N-Dimethylformamide) to yield 5-Fluoro-6-methylpicolinaldehyde .
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Reduction: Reduce the aldehyde in situ or after isolation using NaBH₄ to obtain the final alcohol.
Applications in Drug Discovery
This compound serves as a critical "warhead" or linker in Structure-Activity Relationship (SAR) studies.
Bioisosteric Replacement
The (5-Fluoro-6-methylpyridin-2-yl)methanol moiety is often used to replace benzyl alcohols or non-fluorinated pyridines.
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F-Effect: The fluorine atom at C5 exerts a strong electron-withdrawing effect, reducing the electron density of the pyridine ring. This weakens the basicity of the nitrogen, often improving the drug's membrane permeability and reducing "lysosomal trapping."
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Metabolic Blocking: C5 is the most electron-rich position in 2-substituted pyridines and is prone to oxidation. Fluorination effectively blocks this metabolic soft spot.
Fragment-Based Drug Design (FBDD)
In PARP inhibitors and kinase inhibitors, this fragment is utilized to interact with specific residues in the ATP-binding pocket. The hydroxyl group (-CH₂OH) can act as a:
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Hydrogen Bond Donor/Acceptor: Interacting with backbone carbonyls or side-chain residues (e.g., Serine, Threonine).
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Attachment Point: It is readily converted to a halide (using SOCl₂) or mesylate for coupling with amines (S_N2 reaction) to build larger molecular scaffolds.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
| Method | Expected Signals | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.40 (t/m, 1H) | C4-H (Couples with F) |
| δ 7.10–7.20 (dd, 1H) | C3-H (Ortho to CH₂OH) | |
| δ 4.70 (s, 2H) | -CH₂ -OH (Benzylic protons) | |
| δ 2.55 (d, 3H) | -CH₃ (Couples with F) | |
| ¹⁹F NMR | δ -125 to -135 ppm | Single peak (s or d) confirming mono-fluorination. |
| LC-MS | [M+H]⁺ = 142.15 | Positive mode ionization. |
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All solid handling and solvent evaporation must occur within a certified chemical fume hood.
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Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde over long periods.
References
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ChemScene. (2024).[1] (5-Fluoro-6-methylpyridin-2-yl)methanol Product Monograph. Retrieved from
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 5-Fluoro-2-methylpyridine Derivatives. Retrieved from [2]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Fluorine effects in Pyridines).
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Jubilant Ingrevia. (2023). Safety Data Sheet: 2-Amino-6-methylpyridine and related pyridine intermediates. Retrieved from
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BLD Pharm. (2024). Certificate of Analysis and MSDS for CAS 1806331-72-5 (Isomer reference). Retrieved from
